molecular formula C10H14O2 B12558476 3-Methoxy-2,2-dimethylcyclohepta-3,5-dien-1-one CAS No. 143603-12-7

3-Methoxy-2,2-dimethylcyclohepta-3,5-dien-1-one

Cat. No.: B12558476
CAS No.: 143603-12-7
M. Wt: 166.22 g/mol
InChI Key: BUFBFKYGLFTXQZ-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethylcyclohepta-3,5-dien-1-one: is an organic compound with the molecular formula C10H14O2 It is a derivative of cycloheptadiene, characterized by the presence of a methoxy group and two methyl groups on the cycloheptadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2,2-dimethylcyclohepta-3,5-dien-1-one can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylcycloheptanone with methanol in the presence of a strong acid catalyst. The reaction proceeds via the formation of an intermediate, which undergoes dehydration to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: 3-Methoxy-2,2-dimethylcyclohepta-3,5-dien-1-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new pharmaceuticals or as a probe in biochemical assays.

Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. It may exhibit activity against certain diseases or conditions, making it a candidate for further investigation.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 3-Methoxy-2,2-dimethylcyclohepta-3,5-dien-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • 3-Methoxy-2-cyclopenten-1-one
  • 3-Methoxy-2-cyclohexen-1-one
  • 2,2-Dimethylcycloheptanone

Comparison: Compared to similar compounds, 3-Methoxy-2,2-dimethylcyclohepta-3,5-dien-1-one is unique due to its specific substitution pattern on the cycloheptadiene ring. This uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

143603-12-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

3-methoxy-2,2-dimethylcyclohepta-3,5-dien-1-one

InChI

InChI=1S/C10H14O2/c1-10(2)8(11)6-4-5-7-9(10)12-3/h4-5,7H,6H2,1-3H3

InChI Key

BUFBFKYGLFTXQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC=CC=C1OC)C

Origin of Product

United States

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